molecular formula C14H11Cl2NNaO2 B000246 Meclofenamate sodium CAS No. 6385-02-0

Meclofenamate sodium

货号: B000246
CAS 编号: 6385-02-0
分子量: 319.1 g/mol
InChI 键: MFQMZIAYWCPXGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Meclofenamate sodium is synthesized through a series of chemical reactions starting from 2,6-dichloroaniline. The synthetic route involves the following steps:

化学反应分析

Meclofenamate sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .

科学研究应用

Pharmacological Properties

Meclofenamate sodium exhibits anti-inflammatory , analgesic , and antipyretic activities. The compound functions by inhibiting prostaglandin synthesis, which is crucial in mediating pain and inflammation. It has been shown to compete for binding at prostaglandin receptor sites and inhibit human leukocyte 5-lipoxygenase activity, contributing to its anti-inflammatory effects .

Clinical Applications

This compound is primarily used in the treatment of various conditions:

  • Rheumatoid Arthritis : Clinical trials indicate that this compound provides comparable efficacy to aspirin in reducing symptoms associated with rheumatoid arthritis. Patients treated with meclofenamate reported significant reductions in tender joints, severity of tenderness, and morning stiffness .
  • Osteoarthritis : Similar improvements have been observed in patients with osteoarthritis, where this compound helped reduce night pain and pain during movement .
  • Dysmenorrhea : The drug has been effective in alleviating symptoms of dysmenorrhea, with studies showing significant reductions in menstrual pain and blood loss .
  • Headaches and Craniofacial Pain : A double-blind crossover study demonstrated that this compound significantly reduced the frequency and intensity of headache episodes compared to placebo .

Table 1: Summary of Clinical Efficacy

ConditionStudy DesignKey Findings
Rheumatoid ArthritisControlled clinical trialComparable efficacy to aspirin; reduced tender joints
OsteoarthritisControlled clinical trialSignificant reduction in night pain
DysmenorrheaRandomized controlled trialReduced menstrual pain and blood loss
HeadachesDouble-blind crossover studySignificant decrease in headache frequency

Case Studies

  • Rheumatoid Arthritis : In a controlled trial involving patients with rheumatoid arthritis, those treated with this compound showed a marked improvement in joint function and a reduction in disease activity markers compared to those receiving placebo .
  • Dysmenorrhea : A randomized study involving women with dysmenorrhea found that administration of this compound resulted in a significant decrease in menstrual blood loss and duration of menses, alongside reduced symptoms of dysmenorrhea .
  • Psoriasis : Preliminary findings suggest that this compound may also be effective for psoriasis treatment. A double-blind trial indicated notable regression of psoriatic lesions within one week of treatment .
  • Radiation-Induced Esophagitis : In animal studies, this compound was effective in reducing the incidence of radiation-induced esophagitis when administered at doses ranging from 5 to 20 mg/kg/day .

作用机制

The mechanism of action of meclofenamate sodium involves the inhibition of cyclooxygenase enzymes, which prevents the formation of prostaglandins. This inhibition reduces inflammation, pain, and fever . This compound also competes for binding at the prostaglandin receptor site, further reducing the effects of prostaglandins .

生物活性

Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), is primarily used to alleviate pain and inflammation associated with various conditions, including arthritis and dysmenorrhea. This article explores its biological activity, pharmacological mechanisms, clinical efficacy, and relevant case studies.

Pharmacological Mechanisms

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of these inflammatory mediators, leading to its analgesic and anti-inflammatory effects.

Key Mechanisms:

  • COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, thereby decreasing prostaglandin synthesis .
  • Inhibition of Leukotriene Release: It also inhibits the release of leukotrienes (e.g., LTB4) from neutrophils, contributing to its anti-inflammatory properties .
  • Antipyretic Activity: The drug exhibits antipyretic effects by acting on the hypothalamus to regulate body temperature .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2 hours after oral administration. It has a bioavailability of nearly 100% when taken as capsules . The drug is extensively metabolized in the liver, with one metabolite retaining about 20% of the parent compound's activity in inhibiting COX .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below are summaries of notable studies:

Rheumatoid Arthritis

In controlled trials comparing this compound to aspirin, both drugs demonstrated comparable efficacy in reducing symptoms of rheumatoid arthritis. Patients treated with meclofenamate reported fewer adverse reactions related to special senses but experienced more gastrointestinal issues . Improvements included:

  • Reduction in tender joints
  • Decreased severity of tenderness
  • Less morning stiffness

Dysmenorrhea

A double-blind study indicated that this compound significantly reduced pain associated with dysmenorrhea. Patients experienced relief as early as 45 minutes post-administration, with statistically significant improvements noted at 1 hour 45 minutes .

Periodontitis

A study on rapidly progressive periodontitis showed that this compound could be an effective adjunct therapy. Patients receiving the drug exhibited bone gain compared to those on placebo, highlighting its potential role in periodontal treatment .

Case Studies

Case Study 1: Dysmenorrhea Treatment
In a randomized crossover trial involving women with primary dysmenorrhea, this compound (100 mg t.i.d.) significantly reduced menstrual pain compared to placebo. Pain intensity was measured using visual analog scales, showing marked improvement within 45 minutes of administration .

Case Study 2: Periodontal Disease
A clinical trial assessed the impact of this compound as an adjunct to scaling and root planing in patients with rapidly progressive periodontitis. The study found significant bone gain in patients treated with 50 mg and 100 mg doses over six months compared to placebo .

Summary Table of Clinical Findings

ConditionEfficacyNotable Findings
Rheumatoid ArthritisComparable to aspirinFewer special sense reactions
DysmenorrheaSignificant pain reliefRelief observed within 45 minutes
PeriodontitisBone gain observedEffective adjunct therapy

属性

CAS 编号

6385-02-0

分子式

C14H11Cl2NNaO2

分子量

319.1 g/mol

IUPAC 名称

sodium;2-(2,6-dichloro-3-methylanilino)benzoate

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);

InChI 键

MFQMZIAYWCPXGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

手性 SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

规范 SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]

外观

Solid powder

Key on ui other cas no.

6385-02-0

Pictograms

Irritant

纯度

> 98%

溶解度

>47.7 [ug/mL] (The mean of the results at pH 7.4)

同义词

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
Meclofenamate
Meclofenamate Sodium
Meclofenamate Sodium Anhydrous
Meclofenamate Sodium Monohydrate
Meclofenamate, Sodium
Meclofenamic Acid
Meclomen
Sodium Meclofenamate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclofenamate sodium
Reactant of Route 2
Meclofenamate sodium
Reactant of Route 3
Reactant of Route 3
Meclofenamate sodium
Reactant of Route 4
Meclofenamate sodium
Reactant of Route 5
Reactant of Route 5
Meclofenamate sodium
Reactant of Route 6
Reactant of Route 6
Meclofenamate sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。